molecular formula C13H11FN2O3S2 B2605170 2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid CAS No. 1050156-95-0

2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid

Cat. No.: B2605170
CAS No.: 1050156-95-0
M. Wt: 326.36
InChI Key: LRKXFPFKWIDNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a promising structure in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Scientific Research Applications

Chemical Synthesis and Modification

Compounds related to thiazole and fluorophenyl groups are often explored for their potential as intermediates in the synthesis of more complex molecules. For example, efficient synthesis techniques and stereochemical structures of similar compounds have been investigated for their utility in modifying cephalosporin antibiotics and in the synthesis of potential antibacterial agents (Kanai et al., 1993) (Holla et al., 2003).

Antimicrobial and Antifungal Applications

Compounds bearing thiazole and fluorophenyl moieties have been studied for their antimicrobial and antifungal activities. For instance, imidazolyl acetic acid derivatives showed significant anti-inflammatory activity and were effective against carrageenan-induced rat paw edema, as well as having analgesic properties (Khalifa & Abdelbaky, 2008).

Pharmaceutical and Drug Development

Research into the synthesis of new molecules incorporating fluorophenyl and thiazole groups aims at developing potential pharmaceuticals with specific biological activities. For example, novel fluorinated benzothiazolo imidazole compounds have been synthesized and showed promising anti-microbial activity, indicating their potential as antimycobacterial agents (Sathe et al., 2011).

Photophysical and Chemisensor Applications

Compounds related to thiazole and fluorophenyl have been investigated for their photophysical properties and potential use as chemosensors. For instance, pyridylthiazoles have been studied for their absorption, fluorescence, and application as fluorimetric chemosensors for ion recognition, demonstrating high luminescence and potential for metal sensing (Grummt et al., 2007).

Material Science and Organic Electronics

Some studies focus on the structural analysis and applications of thiazole-containing compounds in materials science, including their use in organic electronics and as security inks. This includes investigating their photodegradation behavior and applications in developing new materials with specific electronic properties (Lu & Xia, 2016).

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S2/c14-8-1-3-9(4-2-8)15-11(17)7-21-13-16-10(6-20-13)5-12(18)19/h1-4,6H,5,7H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKXFPFKWIDNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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